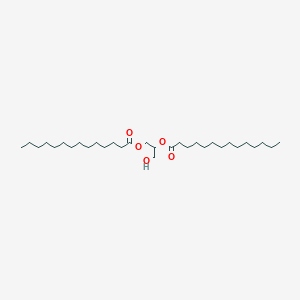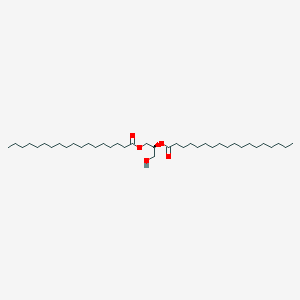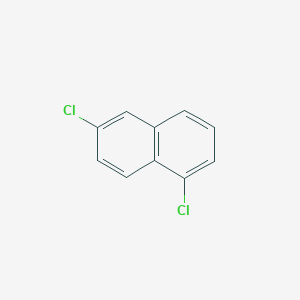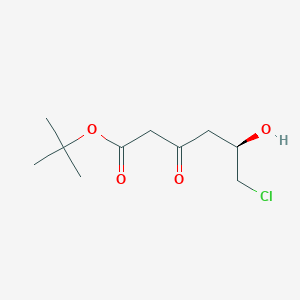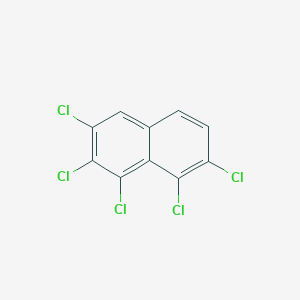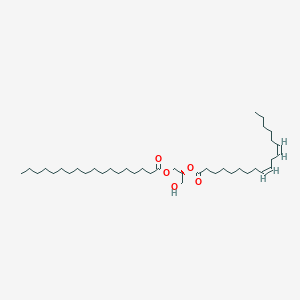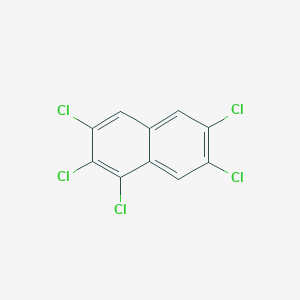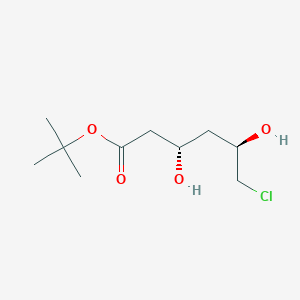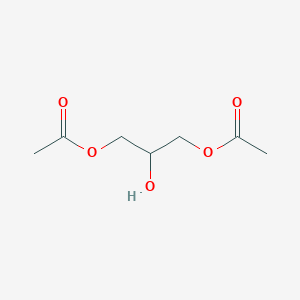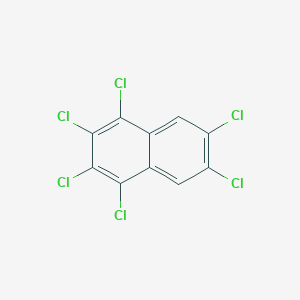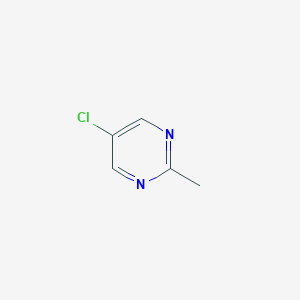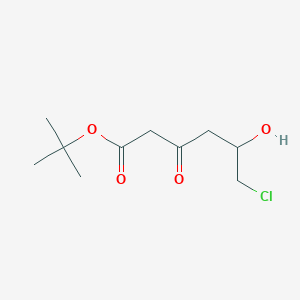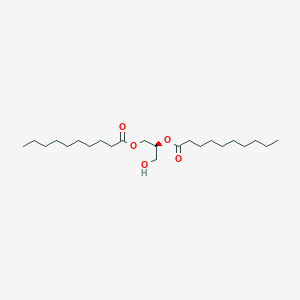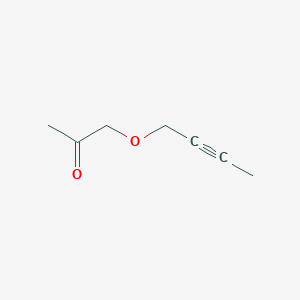
1-But-2-ynoxypropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-But-2-ynoxypropan-2-one, also known as propiolactone, is a colorless liquid with a pungent odor. It is a cyclic ester of propionic acid and is commonly used as a sterilizing agent in the pharmaceutical industry. Propiolactone has been extensively studied for its chemical properties and applications in various fields.
Mécanisme D'action
Propiolactone is a highly reactive molecule that can form covalent bonds with proteins and nucleic acids. This can result in the crosslinking of these molecules, which can lead to changes in their structure and function. Propiolactone can also cause damage to DNA, which can result in mutations and other genetic changes.
Effets Biochimiques Et Physiologiques
Propiolactone has been shown to have a number of biochemical and physiological effects. It has been found to be a potent carcinogen in animal studies, and is classified as a Group 2A carcinogen by the International Agency for Research on Cancer. Propiolactone exposure has also been associated with reproductive toxicity and developmental abnormalities in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Propiolactone has several advantages for use in lab experiments. It is a highly reactive molecule that can be used to crosslink proteins and nucleic acids, which can help to stabilize their structure and prevent degradation. Propiolactone is also a potent sterilizing agent that can be used to disinfect lab equipment and supplies.
However, there are also limitations to the use of 1-But-2-ynoxypropan-2-onee in lab experiments. It is a highly toxic and carcinogenic substance that can pose a significant risk to researchers if not handled properly. Propiolactone can also be difficult to work with, as it is highly reactive and can react with a wide range of molecules.
Orientations Futures
There are several possible future directions for research on 1-But-2-ynoxypropan-2-onee. One potential area of study is the development of safer and more effective sterilizing agents for use in the pharmaceutical industry. Another area of research could be the development of new methods for protein crosslinking and stabilization using 1-But-2-ynoxypropan-2-onee or related compounds. Additionally, further studies could be conducted to better understand the mechanisms of action and potential health effects of 1-But-2-ynoxypropan-2-onee exposure.
Méthodes De Synthèse
Propiolactone can be synthesized by the reaction of propionic acid and acetylene in the presence of a catalyst such as palladium or nickel. This reaction yields propiolic acid, which is then converted to 1-But-2-ynoxypropan-2-onee by cyclization in the presence of sulfuric acid or phosphorus pentoxide.
Applications De Recherche Scientifique
Propiolactone has been used in various scientific research applications, including in the study of protein structure and function. It is commonly used to crosslink proteins and nucleic acids, which can help to stabilize their structure and prevent degradation. Propiolactone has also been used in the production of vaccines and other biological products, as well as in the sterilization of medical equipment and supplies.
Propriétés
Numéro CAS |
122132-12-1 |
|---|---|
Nom du produit |
1-But-2-ynoxypropan-2-one |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
1-but-2-ynoxypropan-2-one |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-9-6-7(2)8/h5-6H2,1-2H3 |
Clé InChI |
AYQCEHXXTDRHJT-UHFFFAOYSA-N |
SMILES |
CC#CCOCC(=O)C |
SMILES canonique |
CC#CCOCC(=O)C |
Synonymes |
2-Propanone, 1-(2-butynyloxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



